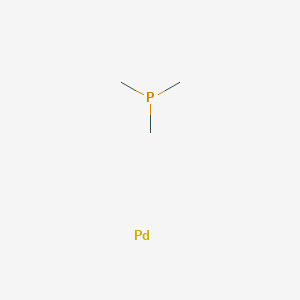
Palladium;trimethylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium;trimethylphosphane is a coordination compound consisting of palladium metal and trimethylphosphane ligands. This compound is widely used in various chemical reactions, particularly in catalysis, due to its unique properties. Palladium is a transition metal known for its excellent catalytic abilities, while trimethylphosphane is an organophosphorus compound that acts as a ligand, stabilizing the palladium center and enhancing its reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Palladium;trimethylphosphane can be synthesized through several methods. One common approach involves the reaction of palladium(II) chloride with trimethylphosphane in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:
PdCl2+2PMe3+reducing agent→Pd(PMe3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of solvents like tetrahydrofuran (THF) or dichloromethane can facilitate the reaction, and the product is typically purified through crystallization or distillation.
化学反应分析
Types of Reactions
Palladium;trimethylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced to form palladium(0) species.
Substitution: Ligands in the compound can be substituted with other ligands, altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, alkylating agents, and reducing agents like sodium borohydride. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are typically biaryl compounds, while in hydrogenation reactions, the products are reduced organic molecules.
科学研究应用
Palladium;trimethylphosphane has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Palladium-based compounds are being explored for their potential anticancer properties, as they can interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of palladium;trimethylphosphane involves the coordination of the trimethylphosphane ligands to the palladium center, which stabilizes the metal and enhances its catalytic activity. The palladium center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
相似化合物的比较
Similar Compounds
Palladium;triphenylphosphane: Similar to palladium;trimethylphosphane but with bulkier ligands, affecting its steric and electronic properties.
Palladium;triethylphosphane: Another similar compound with slightly different ligand properties.
Palladium;tricyclohexylphosphane: Features even bulkier ligands, providing different reactivity and selectivity.
Uniqueness
This compound is unique due to its balance of steric and electronic properties, making it highly effective in a wide range of catalytic reactions. Its relatively small ligands allow for multiple coordination sites on the palladium center, enhancing its versatility as a catalyst.
属性
CAS 编号 |
143470-19-3 |
|---|---|
分子式 |
C3H9PPd |
分子量 |
182.50 g/mol |
IUPAC 名称 |
palladium;trimethylphosphane |
InChI |
InChI=1S/C3H9P.Pd/c1-4(2)3;/h1-3H3; |
InChI 键 |
WOBNFYCMHDYHMT-UHFFFAOYSA-N |
规范 SMILES |
CP(C)C.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane](/img/structure/B12554771.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
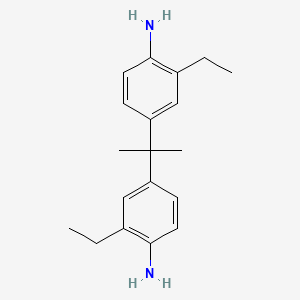
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)


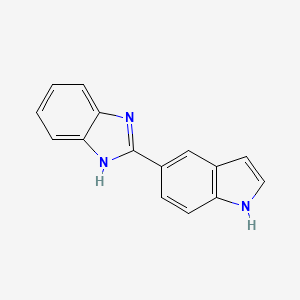


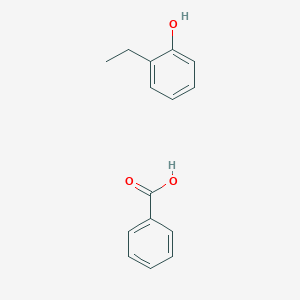
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
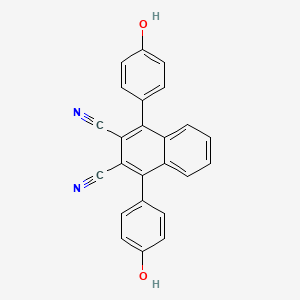
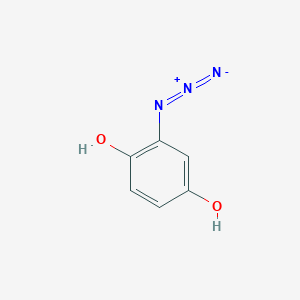
![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)
